6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a 1,3,4-thiadiazole ring and a trifluoromethyl aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the Claisen-Schmidt condensation of salicylaldehyde with an appropriate ketone, followed by cyclization.
Synthesis of the 1,3,4-Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling of the Trifluoromethyl Aniline Group: The final step involves the coupling of 3-(trifluoromethyl)aniline with the thiadiazole-chromen-2-one intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It can be used to study the effects of trifluoromethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The chromen-2-one core can interact with DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in the synthesis of various pharmaceuticals.
4-Chloro-3-(trifluoromethyl)aniline: A simpler analog that can be used as a building block in organic synthesis.
Uniqueness
6-chloro-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is unique due to its combination of a chromen-2-one core, a thiadiazole ring, and a trifluoromethyl aniline group. This combination imparts unique chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
6-chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O2S/c19-11-4-5-14-9(6-11)7-13(16(26)27-14)15-24-25-17(28-15)23-12-3-1-2-10(8-12)18(20,21)22/h1-8H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHLSKPONYMUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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